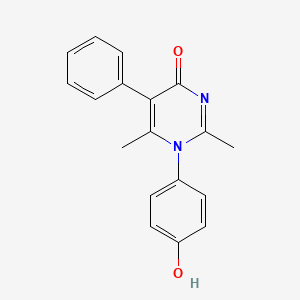![molecular formula C15H17N3OS B5712967 N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5712967.png)
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]thiourea, commonly known as MPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPTU is a thiourea derivative that is widely used in various research studies to investigate its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of MPTU is still not fully understood. However, it is believed to act by inhibiting various enzymes and proteins that are involved in the pathogenesis of various diseases. MPTU has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, which makes it a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects:
MPTU has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, which makes it a potential candidate for the treatment of various types of cancer. MPTU has also been shown to exhibit hypoglycemic effects, which makes it a potential candidate for the treatment of diabetes. Additionally, MPTU has been shown to exhibit anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MPTU is its low toxicity and high stability, which makes it suitable for use in various lab experiments. However, one of the limitations of MPTU is its low solubility in water, which makes it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for the research on MPTU. One of the potential areas of research is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential area of research is to investigate its potential use as a photosensitizer in photodynamic therapy for the treatment of cancer. Additionally, further research is needed to investigate the exact mechanism of action of MPTU and its potential use in the treatment of other diseases.
In conclusion, MPTU is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in various research studies to investigate its potential therapeutic applications. MPTU has exhibited various biochemical and physiological effects, and it has several potential areas of research for future studies.
Méthodes De Synthèse
MPTU can be synthesized by reacting 4-methoxyphenyl isothiocyanate with 2-(4-pyridinyl)ethylamine in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
MPTU has been extensively used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit anticancer, antidiabetic, and anti-inflammatory properties. MPTU has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-pyridin-4-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-19-14-4-2-13(3-5-14)18-15(20)17-11-8-12-6-9-16-10-7-12/h2-7,9-10H,8,11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUPCITTAIYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-[2-(pyridin-4-yl)ethyl]thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)


![4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5712914.png)
![N-(3-methylphenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5712921.png)

![N-(4,6-dimethylthieno[2,3-b]pyridin-3-yl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B5712935.png)

amino]methyl}-2-nitrophenol](/img/structure/B5712951.png)
![N-(2,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5712974.png)

![N-[4-(dimethylamino)phenyl]-2,4,5-trimethoxybenzamide](/img/structure/B5712984.png)